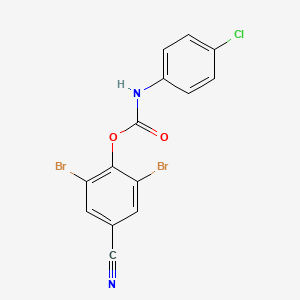
2,6-Dibromo-4-cyanophenyl 4-chlorophenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dibromo-4-cyanophenyl 4-chlorophenylcarbamate is a chemical compound with the molecular formula C14H7Br2ClN2O2 and a molecular weight of 430.48 g/mol . This compound is known for its unique structure, which includes bromine, chlorine, and cyanide functional groups attached to a phenylcarbamate backbone. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-cyanophenyl 4-chlorophenylcarbamate typically involves the reaction of 2,6-dibromo-4-cyanophenol with 4-chlorophenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dibromo-4-cyanophenyl 4-chlorophenylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The phenyl rings can undergo oxidation to form quinones under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products
Substitution: Formation of substituted carbamates.
Reduction: Formation of amines.
Oxidation: Formation of quinones.
Aplicaciones Científicas De Investigación
2,6-Dibromo-4-cyanophenyl 4-chlorophenylcarbamate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,6-Dibromo-4-cyanophenyl 4-chlorophenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The presence of bromine and chlorine atoms enhances its binding affinity and specificity towards certain biological targets .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dibromo-4-(chloroimino)cyclohexa-2,5-dienone: Similar in structure but with a different functional group arrangement.
2,6-Dibromoquinone-4-chloroimide: Another compound with bromine and chlorine atoms but different reactivity and applications.
Propiedades
Número CAS |
94201-95-3 |
|---|---|
Fórmula molecular |
C14H7Br2ClN2O2 |
Peso molecular |
430.48 g/mol |
Nombre IUPAC |
(2,6-dibromo-4-cyanophenyl) N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C14H7Br2ClN2O2/c15-11-5-8(7-18)6-12(16)13(11)21-14(20)19-10-3-1-9(17)2-4-10/h1-6H,(H,19,20) |
Clave InChI |
MWGZEZROFNLUBT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)OC2=C(C=C(C=C2Br)C#N)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


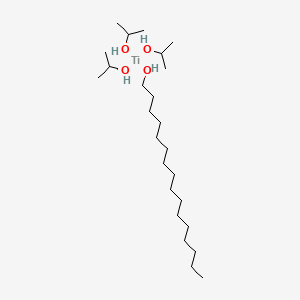
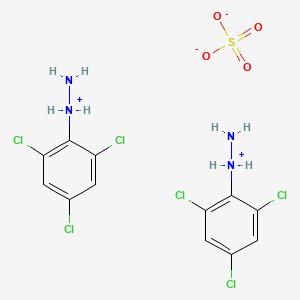
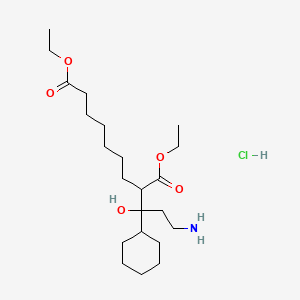
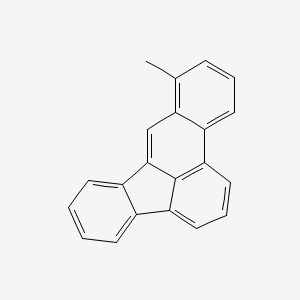

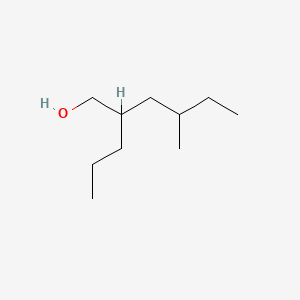
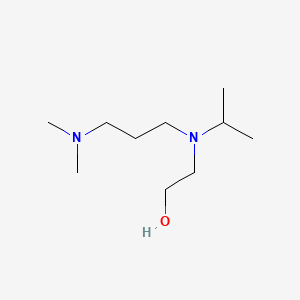
![(3,7,7-Trimethylbicyclo[4.1.0]hept-3-EN-2-YL)methyl acetate](/img/structure/B12684540.png)
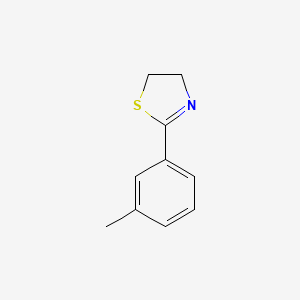
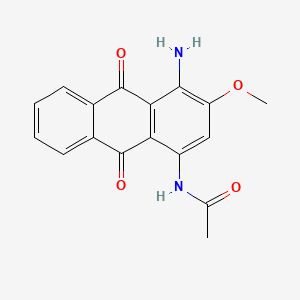
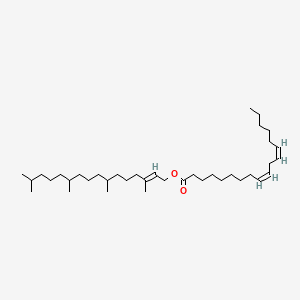
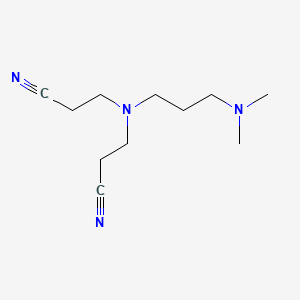

![9-[2-(2-Methoxyethoxy)ethoxy]-9-methyl-2,5,8-trioxa-9-siladodecan-12-amine](/img/structure/B12684563.png)
